4-Bromo-2,6-difluoro-1-(benzyloxy)benzene
Overview
Description
4-Bromo-2,6-difluoro-1-(benzyloxy)benzene is an organic compound with the molecular formula C13H9BrF2O and a molecular weight of 299.11 g/mol . This compound is characterized by the presence of bromine, fluorine, and benzyloxy groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-difluoro-1-(benzyloxy)benzene typically involves the bromination and fluorination of a benzyloxybenzene precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent product quality. The use of automated systems and advanced purification techniques, such as chromatography, ensures high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-difluoro-1-(benzyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Oxidation and Reduction Reactions: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can yield alcohols.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate in solvents such as tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted benzenes depending on the nucleophile used.
Coupling Products: Biaryl compounds and other complex aromatic structures.
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Scientific Research Applications
4-Bromo-2,6-difluoro-1-(benzyloxy)benzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a building block for the development of new drugs and therapeutic agents.
Industry: In the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-difluoro-1-(benzyloxy)benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-difluorobenzaldehyde: Similar structure but with an aldehyde group instead of a benzyloxy group.
4-Bromo-2,2-difluoro-1,3-benzodioxole: Contains a dioxole ring instead of a benzyloxy group.
1-Bromo-2,6-difluorobenzene: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.
Uniqueness
4-Bromo-2,6-difluoro-1-(benzyloxy)benzene is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and versatility in organic synthesis. The benzyloxy group provides additional functionalization options, making it a valuable intermediate for the synthesis of complex molecules.
Properties
IUPAC Name |
5-bromo-1,3-difluoro-2-phenylmethoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2O/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHDYZBRIBFWGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2F)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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